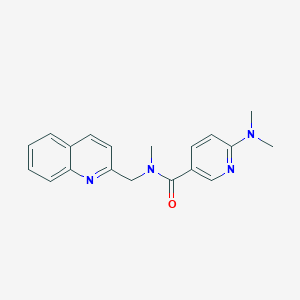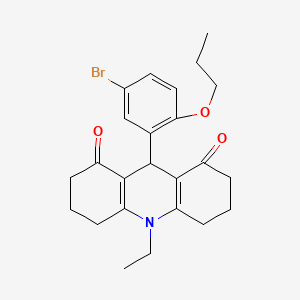![molecular formula C14H13ClN2O4S2 B5085469 N-{2-[(4-chlorophenyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B5085469.png)
N-{2-[(4-chlorophenyl)thio]ethyl}-2-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(4-chlorophenyl)thio]ethyl}-2-nitrobenzenesulfonamide, commonly known as CN-2097, is a chemical compound that has been widely researched for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been found to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
科学的研究の応用
CN-2097 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, CN-2097 has been found to possess anti-cancer properties and has been studied for its potential use in cancer therapy.
作用機序
The mechanism of action of CN-2097 is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. Additionally, CN-2097 has been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
CN-2097 has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. Additionally, CN-2097 has been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Furthermore, CN-2097 has been found to induce apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
CN-2097 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been found to possess a range of biological activities, making it a potential candidate for the treatment of various diseases. However, there are also some limitations associated with the use of CN-2097 in lab experiments. For example, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for the research on CN-2097. One potential direction is to further investigate its mechanism of action, which may help to identify new therapeutic targets for the treatment of various diseases. Additionally, further studies are needed to determine the efficacy and safety of CN-2097 in animal models and human clinical trials. Furthermore, the development of new synthetic methods for CN-2097 may help to improve its yield and purity, making it more accessible for research and potential therapeutic use.
Conclusion:
In conclusion, CN-2097 is a chemical compound that has been extensively studied for its potential therapeutic applications. It possesses anti-inflammatory, analgesic, and anti-cancer properties and has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the production of ROS, and induce apoptosis in cancer cells. Although there are some limitations associated with the use of CN-2097 in lab experiments, its potential therapeutic applications make it a promising candidate for further research.
合成法
CN-2097 can be synthesized by reacting 2-nitrobenzenesulfonyl chloride with 4-chlorophenylthioethylamine. The reaction takes place in the presence of a base, such as triethylamine, and a solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography or recrystallization to obtain pure CN-2097.
特性
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S2/c15-11-5-7-12(8-6-11)22-10-9-16-23(20,21)14-4-2-1-3-13(14)17(18)19/h1-8,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRPDFALIWMITH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({4-[(4-carboxyphenyl)sulfonyl]phenyl}thio)phthalic acid](/img/structure/B5085386.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5085388.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-methoxybenzamide](/img/structure/B5085399.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5085412.png)
![ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate](/img/structure/B5085423.png)
![8-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5085431.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B5085440.png)
![3-amino-N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}benzamide hydrochloride](/img/structure/B5085448.png)
![2-nitro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5085456.png)
![N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5085462.png)

![N-(2-fluorophenyl)-2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5085471.png)
![N-{3-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylphenyl}-2,2-dimethylpropanamide](/img/structure/B5085474.png)